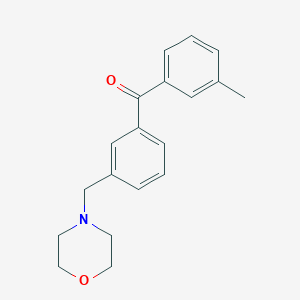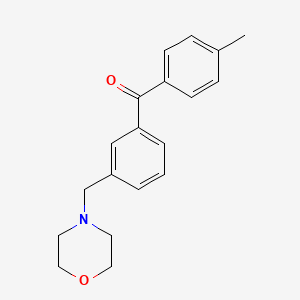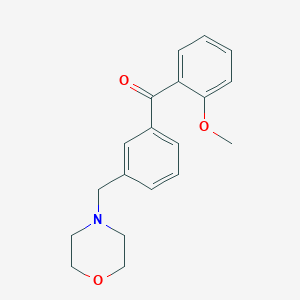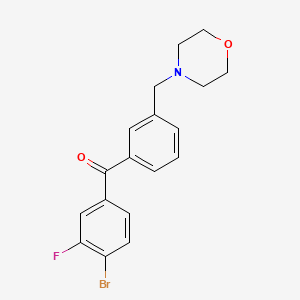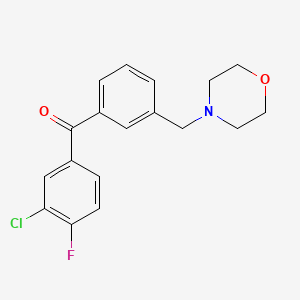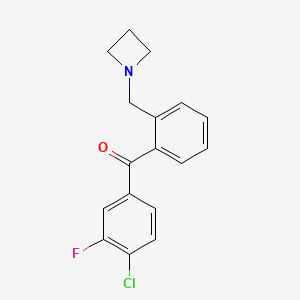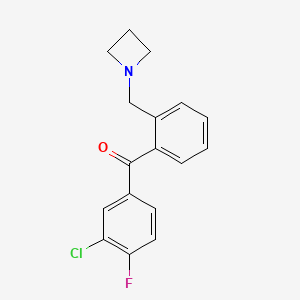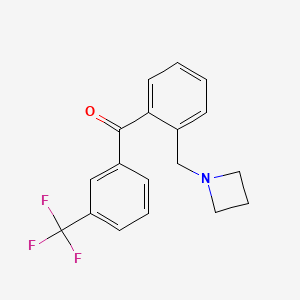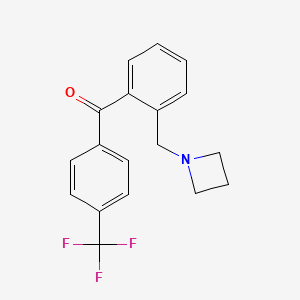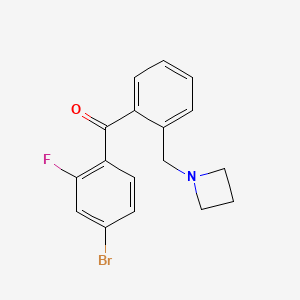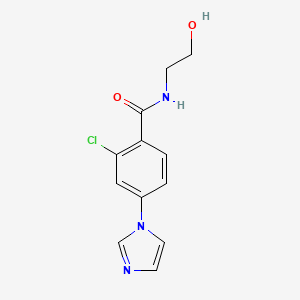
2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide, commonly referred to as CHIB, is a novel small molecule with potential therapeutic applications. CHIB is a member of a class of compounds known as imidazolium-based molecules, which have been studied extensively for their wide range of applications. CHIB has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. Furthermore, CHIB has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disorders.
科学的研究の応用
Antibacterial and Antifungal Activities
A study by Bhatt, Nimavat, and Vyas (2013) found that compounds with a similar chemical structure were tested for antibacterial and antifungal activities, indicating potential applications in these areas. Similarly, Patel, Agravat, and Shaikh (2011) also researched antimicrobial activities for structurally related compounds, showcasing the potential of such chemicals in combating infections (Bhatt, Nimavat, & Vyas, 2013) (Patel, Agravat, & Shaikh, 2011).
Anticancer Applications
Talupur, Satheesh, and Chandrasekhar (2021) synthesized compounds related to 2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide and conducted antimicrobial evaluation and molecular docking studies. These findings suggest possible applications in designing anticancer drugs (Talupur, Satheesh, & Chandrasekhar, 2021).
Antioxidant Activity
Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, and Mickevičius (2019) synthesized derivatives with similar chemical structures and evaluated their antioxidant activity. This research highlights the potential of these compounds in areas where antioxidant properties are beneficial, such as in preventing oxidative stress-related diseases (Tumosienė et al., 2019).
Anticonvulsant Activity
Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) studied the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, indicating that similar compounds could have applications in treating seizure disorders (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Photophysical Properties
Padalkar, Lanke, Chemate, and Sekar (2015) conducted a study on novel fluorescent triazole derivatives related to 2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide, which suggests potential applications in areas requiring photophysical properties, such as in sensors or imaging technologies (Padalkar, Lanke, Chemate, & Sekar, 2015).
特性
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-imidazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-11-7-9(16-5-3-14-8-16)1-2-10(11)12(18)15-4-6-17/h1-3,5,7-8,17H,4,6H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHLWQVUMJSRCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C2)Cl)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)-benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-oxo-4-[4-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1324841.png)
![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)
![Ethyl 6-oxo-6-[4-(3-pyrrolinomethyl)phenyl]hexanoate](/img/structure/B1324843.png)
![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)
